2-(3-Methylbenzylidene)malononitrile
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Overview
Description
2-(3-Methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2. It contains a benzylidene group substituted with a methyl group at the third position and two nitrile groups attached to a propanedinitrile moiety. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and nitrile groups .
Scientific Research Applications
2-(3-Methylbenzylidene)malononitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
2-(3-Methylbenzylidene)malononitrile, also known as (3-Methylbenzylidene)propanedinitrile or 2-[(3-methylphenyl)methylidene]propanedinitrile, is a compound that finds applications in various industries including pharmaceuticals, biotech, specialty chemicals, and perfumery . .
Mode of Action
It is synthesized via the knoevenagel condensation of benzaldehyde with malononitrile . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
Its synthesis involves the knoevenagel condensation, a carbon-carbon bond-forming reaction that is a key step in many organic synthesis pathways .
Result of Action
Derivatives of benzylidenemalononitrile have been noted for their unique properties, including potential anticancer, antifungal, antibacterial, and anti-corrosive activities . They are also used to increase cell resistance in the case of oxidative stress .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Methylbenzylidene)malononitrile are diverse and complex. This compound interacts with various enzymes, proteins, and other biomolecules, which can influence its role in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst such as sodium hydroxide or piperidine. The reaction typically occurs in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, leading to higher yields of the desired product. The reaction conditions may include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Similar structure but lacks the methyl group at the third position.
Phenylacrylonitrile: Contains a phenyl group instead of a benzylidene group.
Propanedinitrile: Lacks the benzylidene and methyl groups.
Uniqueness
2-(3-Methylbenzylidene)malononitrile is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUIMBZTZJCXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344552 |
Source
|
Record name | (3-methylbenzylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-26-4 |
Source
|
Record name | (3-methylbenzylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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